3-Chloro-4-(difluoromethoxy)picolinic acid
Overview
Description
3-Chloro-4-(difluoromethoxy)picolinic acid is a chemical compound with the molecular formula C7H4ClF2NO3 and a molecular weight of 223.56 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a difluoromethoxy group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)picolinic acid typically involves the chlorination of 4-(difluoromethoxy)picolinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the third position with a chlorine atom. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher production rates. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethoxy)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted picolinic acid derivatives.
Oxidation Reactions: Formation of oxides or other oxidized derivatives.
Reduction Reactions: Formation of reduced derivatives such as alcohols or amines.
Scientific Research Applications
3-Chloro-4-(difluoromethoxy)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethoxy)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it may interact with receptor proteins, altering their conformation and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloropicolinic acid: Similar structure but lacks the difluoromethoxy group.
4-(Difluoromethoxy)picolinic acid: Similar structure but lacks the chlorine atom at the third position.
3-Chloro-6-hydroxypicolinic acid: Contains a hydroxyl group at the sixth position instead of the difluoromethoxy group.
Uniqueness
3-Chloro-4-(difluoromethoxy)picolinic acid is unique due to the presence of both the chlorine atom and the difluoromethoxy group on the picolinic acid scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-3(14-7(9)10)1-2-11-5(4)6(12)13/h1-2,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGODKTNPXGDUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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